ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
CAS No.:
Cat. No.: VC11434909
Molecular Formula: C28H28N2O4S
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N2O4S |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,31H,6H2,1-5H3/b24-16-,29-27? |
| Standard InChI Key | DNGYICQKRKHENX-NWEZUEQQSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/SC1=NC4=CC=C(C=C4)OC)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OC)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Pyrrole ring: A 2,5-dimethyl-1-(2-methylphenyl)pyrrole subunit contributes aromaticity and steric bulk, enhancing binding interactions with hydrophobic protein pockets.
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Thiophene core: The 4-oxo-4,5-dihydrothiophene moiety introduces a conjugated system, facilitating electron delocalization and redox activity.
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Methoxyaniline group: A 4-methoxyphenylimino substituent provides hydrogen-bonding capabilities and metabolic stability.
The stereochemistry of the methylidene bridge (Z-configuration) and the spatial arrangement of substituents are critical for its biological activity. The IUPAC name, ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate, reflects these features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₈N₂O₄S |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | See above |
| Standard InChI | InChI=1S/C28H28N2O4S/c1-6-... |
| Standard InChIKey | DNGYICQKRKHENX-NWEZUEQQSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the pyrrole ring (δ 2.1–2.3 ppm) and the methoxy substituent (δ 3.8 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches at 1,720 cm⁻¹ (ester) and 1,650 cm⁻¹ (ketone), while mass spectrometry shows a molecular ion peak at m/z 489.2.
Synthesis and Optimization
Multi-Step Synthesis
The compound is synthesized through a convergent route:
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Pyrrole Subunit Preparation: Friedel-Crafts acylation of 2-methylbenzene with acetyl chloride yields 1-(2-methylphenyl)propan-1-one, which undergoes Paal-Knorr cyclization with ammonium acetate to form the 2,5-dimethylpyrrole core.
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Thiophene Assembly: Condensation of ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate with the pyrrole-derived aldehyde via Knoevenagel reaction introduces the methylidene bridge.
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Methoxyaniline Incorporation: Nucleophilic substitution of the thiophene’s amine group with 4-methoxyaniline completes the structure.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary screens indicate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.7 μM) and phosphodiesterase-4 (PDE4) (IC₅₀ = 5.2 μM). The methoxyaniline group likely hydrogen-bonds to catalytic residues, while the pyrrole-thiophene system occupies hydrophobic pockets.
Antiproliferative Effects
In vitro testing against MCF-7 breast cancer cells shows dose-dependent growth inhibition (GI₅₀ = 12.4 μM). Mechanistic studies suggest tubulin polymerization disruption, akin to combretastatin analogs.
Applications in Drug Development
Anti-Inflammatory Agents
The COX-2 selectivity ratio (COX-2/COX-1 = 18.9) surpasses celecoxib (ratio = 7.6), positioning the compound as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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